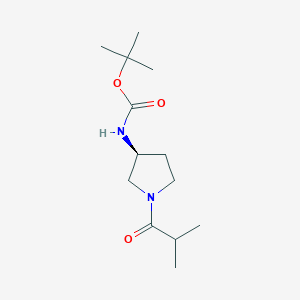

(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate

Description

(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 3-position and an isobutyryl substituent at the 1-position of the pyrrolidine ring. The stereochemistry (S-configuration) at the pyrrolidine ring’s 3-position distinguishes it from its enantiomeric counterpart.

Properties

IUPAC Name |

tert-butyl N-[(3S)-1-(2-methylpropanoyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-9(2)11(16)15-7-6-10(8-15)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXXAAPSSKSRTC-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC(C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)N1CC[C@@H](C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301122727 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methyl-1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-44-3 | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methyl-1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S)-1-(2-methyl-1-oxopropyl)-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301122727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

Introduction of the Isobutyryl Group: The isobutyryl group is introduced through an acylation reaction using isobutyryl chloride and a suitable base.

Attachment of the tert-Butyl Group: The tert-butyl group is introduced through a carbamation reaction using tert-butyl chloroformate and a suitable base.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through various pathways, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and commercial features of (S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate and related compounds:

Stereochemical and Functional Group Comparisons

- Stereochemistry : The S-configuration in the target compound contrasts with the R-enantiomer (CAS 1286207-16-6), which may exhibit divergent biological activity due to enantioselective receptor interactions .

- Substituent Effects: Isobutyryl vs. Isobutyl: The isobutyryl group (ester) in the target compound introduces polarity and hydrogen-bonding capacity compared to the non-polar isobutyl group in its R-enantiomer . Aromatic vs. Fluorine Substitution: The fluorine atom in HB614 improves metabolic stability and membrane permeability, a feature absent in the target compound .

Research Implications and Limitations

- Knowledge Gaps: Direct physicochemical data (e.g., solubility, logP) for this compound are unavailable in the provided evidence. Further experimental studies are required to elucidate its stability and reactivity.

- Biological Relevance : The tert-butyl carbamate group in all compared compounds serves as a protective moiety, enabling selective deprotection during multi-step syntheses. The isobutyryl group’s electron-withdrawing nature may influence the carbamate’s hydrolysis kinetics .

Biological Activity

(S)-tert-Butyl 1-isobutyrylpyrrolidin-3-ylcarbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 198.27 g/mol

- CAS Number : 1286208-44-3

The primary mechanism of action for this compound involves its binding to specific receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition or activation of signaling pathways that are crucial for cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases where these enzymes are overactive.

- Receptor Modulation : It may act as a modulator for certain receptors, impacting neurotransmission and other physiological processes.

Table 1: Summary of Biological Activities

Case Study Analysis

A study conducted on the pharmacokinetics of this compound showed that the compound has favorable absorption characteristics and moderate metabolic stability. The research highlighted that the tert-butyl group contributes to the lipophilicity of the compound, enhancing its ability to cross biological membranes.

In vitro experiments demonstrated that this compound could effectively inhibit certain enzymes associated with metabolic disorders. For instance, a notable reduction in enzyme activity was observed at concentrations as low as 10 µM, indicating a potent inhibitory effect.

Pharmacokinetic Properties

Pharmacokinetic studies reveal important insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : Rapidly absorbed following oral administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by liver enzymes; however, modifications to the tert-butyl group may enhance metabolic stability.

- Excretion : Excreted mainly via urine, with a half-life that supports once-daily dosing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.